molecular formula C16H16BrNO3S2 B2370479 Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 391224-22-9

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2370479
CAS No.: 391224-22-9
M. Wt: 414.33
InChI Key: DHBVGBOUNQSBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16BrNO3S2 and its molecular weight is 414.33. The purity is usually 95%.
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Biological Activity

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, antitumor effects, and other relevant biological evaluations.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the reaction of ethyl cyanoacetate and various thiophene derivatives.
  • Cyclization : A cyclization reaction occurs to form the core structure of the compound.
  • Acylation : The resulting amino-ester undergoes acylation to introduce the carboxamide group.
  • Final Product : The final product is obtained through purification processes such as recrystallization.

This multistep synthesis allows for the introduction of specific functional groups that are critical for biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. The following key findings were reported:

  • IC50 Values : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM for the most active derivatives .
  • In Vivo Studies : In animal models, the compound demonstrated a reduction in tumor mass by up to 54% compared to controls, indicating its potential as an effective antitumor agent .

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (µM)Tumor Mass Reduction (%)
Ethyl 2-(5-bromothiophene...)MCF-723.254%
Ethyl 2-(5-bromothiophene...)HeLa49.933%
Control (5-FU)--67%

The proposed mechanism by which this compound exerts its antitumor effects includes:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It significantly inhibits cell cycle progression in treated cells.

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for other biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various pathogens .
  • Enzyme Inhibition : Some derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a study focused on breast cancer models, this compound was administered to mice with induced tumors. Results indicated:

  • Significant tumor growth inhibition.
  • Improved hematological parameters indicating reduced chemotherapy-induced toxicity.

Case Study 2: In Vitro Evaluation Against Bacterial Strains

The antibacterial activity was assessed using the agar-well diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Effective inhibition zones comparable to standard antibiotics.

Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c1-2-21-16(20)13-9-5-3-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBVGBOUNQSBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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